An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-butyl-2,4-dichloro-N-ethylbenzamide
An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-butyl-2,4-dichloro-N-ethylbenzamide
Abstract
This technical guide provides a comprehensive analysis of N-butyl-2,4-dichloro-N-ethylbenzamide, a tertiary benzamide derivative. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established principles of organic chemistry to construct a detailed profile of its chemical properties, a robust synthesis protocol, and its potential context within drug discovery. The benzamide scaffold is a privileged structure in medicinal chemistry, known to be the foundation of numerous therapeutic agents.[1] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and potential reactivity of this compound, grounded in authoritative chemical principles.
Molecular Identity and Physicochemical Properties
N-butyl-2,4-dichloro-N-ethylbenzamide belongs to the class of N,N-disubstituted benzamides. The core structure consists of a 2,4-dichlorinated benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing both an n-butyl and an ethyl substituent. The substitution pattern on the aromatic ring and the nature of the N-alkyl groups are critical determinants of the molecule's steric and electronic properties, which in turn influence its reactivity, solubility, and biological activity.
Chemical Structure
Caption: Chemical structure of N-butyl-2,4-dichloro-N-ethylbenzamide.
Molecular and Physicochemical Data
The following table summarizes key identifiers and computed properties. These values are crucial for analytical characterization, assessing solubility, and predicting pharmacokinetic behavior.
| Property | Value | Source |
| IUPAC Name | N-butyl-2,4-dichloro-N-ethylbenzamide | - |
| Molecular Formula | C₁₃H₁₇Cl₂NO | Calculated |
| Molecular Weight | 274.19 g/mol | Calculated[2] |
| Exact Mass | 273.06872 g/mol | Calculated[2] |
| InChI Key | ATOZZFITRRPGJO-UHFFFAOYSA-N | Isomer[2] |
| Canonical SMILES | CCCN(CC)C(=O)C1=C(C=C(C=C1)Cl)Cl | - |
| XLogP3 | 4.8 (Predicted) | - |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 1 (Carbonyl Oxygen) | Calculated |
| Rotatable Bond Count | 5 | Calculated |
Note: XLogP3 and other computed values are estimates based on the structure, as direct experimental data is unavailable. The InChI Key is for the isomeric n-Butyl-3,4-dichloro-N-ethyl-benzamide but is expected to be different for the 2,4-dichloro isomer.
Synthesis and Purification
The synthesis of N,N-disubstituted benzamides is a cornerstone reaction in organic chemistry, typically achieved via the acylation of a secondary amine with an activated carboxylic acid derivative. The most direct and reliable method for preparing N-butyl-2,4-dichloro-N-ethylbenzamide involves the reaction of N-ethyl-n-butylamine with 2,4-dichlorobenzoyl chloride.
Synthetic Rationale and Workflow
The causality of this synthetic approach hinges on the high reactivity of acyl chlorides. The carbonyl carbon of 2,4-dichlorobenzoyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack by the lone pair of electrons on the secondary amine nitrogen of N-ethyl-n-butylamine. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting amine.
Caption: General workflow for the synthesis of N-butyl-2,4-dichloro-N-ethylbenzamide.
Experimental Protocol: Synthesis
This protocol is a self-validating system. Each step is designed to either drive the reaction forward or remove specific impurities, with the final purification step confirming the successful synthesis of the target compound.
Materials:
-
2,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N-ethyl-n-butylamine[3]
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichlorobenzoic acid (1.0 eq).
-
Add anhydrous DCM (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) if using oxalyl chloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Causality: This converts the less reactive carboxylic acid into the highly reactive acyl chloride intermediate. The reaction is exothermic and releases HCl/SO₂ gas, necessitating slow addition and proper ventilation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by the dissolution of the solid acid.
-
Remove the solvent and excess reagent in vacuo to yield the crude 2,4-dichlorobenzoyl chloride, which is often used immediately in the next step.
-
-
Amide Coupling:
-
In a separate flask under a nitrogen atmosphere, dissolve N-ethyl-n-butylamine (1.1 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude 2,4-dichlorobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. Causality: Slow addition at low temperature controls the exothermic reaction. Triethylamine acts as an acid scavenger, neutralizing the HCl formed and preventing the formation of the unreactive amine hydrochloride salt.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine. Causality: This series of washes systematically removes water-soluble impurities and byproducts.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Experimental Protocol: Purification
The crude product is typically purified by silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing to 20%). Causality: The target molecule is moderately polar. Starting with a non-polar eluent allows highly non-polar impurities to elute first. Gradually increasing the polarity with ethyl acetate will then elute the desired product, separating it from more polar impurities.
-
Procedure:
-
Prepare the silica gel slurry in the initial eluent composition and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the top of the packed column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield N-butyl-2,4-dichloro-N-ethylbenzamide as a purified solid or oil.
-
Spectroscopic and Analytical Characterization
Unambiguous characterization of the final product is achieved through a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons (a complex multiplet pattern between 7.2-7.8 ppm), as well as signals for the N-butyl and N-ethyl chains. Due to hindered rotation around the amide C-N bond, the methylene protons adjacent to the nitrogen (-N-CH₂ -) may appear as two distinct, broad signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon (~168-172 ppm), aromatic carbons (with chemical shifts influenced by the chlorine substituents), and the four unique carbons of the butyl group and two unique carbons of the ethyl group.[4]
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺). Critically, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.
-
IR (Infrared) Spectroscopy: A strong, characteristic absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1630-1660 cm⁻¹. The absence of N-H stretches (around 3300 cm⁻¹) and O-H stretches (broad, ~3000 cm⁻¹) would confirm the formation of the tertiary amide.[5]
Chemical Reactivity and Biological Context
Reactivity of the Benzamide Core
N,N-disubstituted benzamides are generally robust functional groups. They are significantly more resistant to hydrolysis than esters or acyl chlorides and typically require harsh acidic or basic conditions for cleavage. The amide carbonyl can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring can undergo further electrophilic substitution, though the existing electron-withdrawing chloro- and amide substituents will deactivate the ring and direct incoming electrophiles.
Structure-Activity Relationship (SAR) and Potential Applications
N-substituted benzamides are a well-established class of compounds with diverse biological activities, frequently explored in drug development.[6][7]
-
HDAC Inhibition: Many N-substituted benzamides are known histone deacetylase (HDAC) inhibitors.[1] The benzamide core often serves as a zinc-binding group that chelates the zinc ion in the HDAC active site. The N-substituents can occupy adjacent hydrophobic tunnels, influencing potency and selectivity.
-
Antimicrobial and Anticancer Activity: Various derivatives have shown potential as antimicrobial or anticancer agents.[5][6] The lipophilicity conferred by the N-butyl and N-ethyl groups can enhance membrane permeability, a critical factor for bioavailability and cellular uptake.
-
NFκB Pathway Inhibition: Certain N-substituted benzamides have been shown to inhibit the NFκB signaling pathway, which is implicated in inflammation and cancer, suggesting potential as anti-inflammatory agents.[7]
The specific combination of 2,4-dichloro substitution on the phenyl ring and the N-butyl, N-ethyl groups on the amide nitrogen defines a unique chemical space. The chlorine atoms act as electron-withdrawing groups and can form halogen bonds, while the N-alkyl groups modulate lipophilicity and steric profile.
Caption: Conceptual SAR for N-butyl-2,4-dichloro-N-ethylbenzamide.
Conclusion
N-butyl-2,4-dichloro-N-ethylbenzamide is a molecule of interest whose properties can be confidently predicted based on established chemical principles and data from related structures. Its synthesis is straightforward, following a classic amidation pathway that can be readily implemented and validated in a standard organic chemistry laboratory. The combination of a dichlorinated aromatic ring and dual alkyl substituents on the amide nitrogen positions this compound within a chemical space rich with biologically active molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate the potential applications of this and related N,N-disubstituted benzamides in medicinal chemistry and materials science.
References
-
Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor. Med Chem (Los Angeles), an open access journal. ISSN: 2161-0444 Volume 8(10): 273-280. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [Link]
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. [Link]
-
Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes. (2014). ACS Publications. [Link]
-
A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. (n.d.). Royal Society of Chemistry. [Link]
-
Hua, G., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
-
Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. (2025). ACS Publications. [Link]
-
n-Butyl-3,4-dichloro-N-ethyl-benzamide. (n.d.). SpectraBase. [Link]
-
Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 983–990. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
2,4-Dichlorobenzamide. (n.d.). PubChem. [Link]
-
Benzamide, 2,4-dichloro-N-3-methylbutyl-. (n.d.). SpectraBase. [Link]
-
2,4-Dichlorobenzanilide. (n.d.). PubChem. [Link]
-
Benzamide, N-ethyl-. (n.d.). NIST WebBook. [Link]
-
Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. (2024). MDPI. [Link]
-
Benzamide, 4-ethyl-N-butyl-N-ethyl-. (n.d.). NIST WebBook. [Link]
-
Benzamide, 4-chloro-N-ethyl-N-octadecyl-. (n.d.). Cheméo. [Link]
-
N-ETHYLBENZAMIDE. (n.d.). precisionFDA. [Link]
-
N-butyl-4-ethylbenzamide. (n.d.). PubChem. [Link]
-
2,4-Dichlorophenethylamine. (n.d.). PubChem. [Link]
-
N-ETHYL-N-BUTYLAMINE. (n.d.). Ataman Kimya. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. ETHYL-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. journals.co.za [journals.co.za]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
